molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7

5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride

Cat. No.: B2541351
CAS No.: 2138240-22-7
M. Wt: 232.67
InChI Key: LKIJTSNNTGVWKL-XMLTWROESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride is a heterocyclic molecule featuring a fused furo-pyrrolidine core linked to a 1,3,4-oxadiazole-2-amine moiety. Its synthesis likely involves multi-step reactions, including hydrogenation and coupling steps, as inferred from analogous procedures in related compounds (e.g., use of N,N′-carbonyldiimidazole or uronium-based reagents for amide bond formation) . The hydrochloride salt form enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIJTSNNTGVWKL-XMLTWROESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1)C3=NN=C(O3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine often begins with the formation of the hexahydrofuro[3,4-c]pyrrole scaffold This can be accomplished through a sequence of cyclization reactions starting from readily available starting materials, under controlled temperature and pressure to ensure selectivity and yield

Industrial Production Methods

On an industrial scale, the production of this compound would necessitate optimized processes to ensure high purity and yield. This would likely involve automated multi-step synthesis using flow chemistry techniques, where reagents and intermediates are continuously processed, reducing reaction times and improving overall efficiency. Emphasis would be placed on solvent recovery and recycling to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : The furo[3,4-c]pyrrole ring can undergo oxidative transformations, potentially leading to the formation of dihydroxy derivatives.

  • Reduction: : Reductive conditions can open the oxadiazole ring, producing amines or other reduced products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the oxadiazole nitrogen and furo[3,4-c]pyrrole ring positions.

Common Reagents and Conditions

Key reagents used include:

  • Oxidants: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reductants: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Agents: : Alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions.

Major Products Formed

The primary products include:

  • Hydroxy derivatives: from oxidation.

  • Amines: from reduction.

  • Substituted oxadiazoles: from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the study of ring strain, reactivity, and electronic properties in heterocyclic chemistry.

Biology

Biologically, it can be used to explore enzyme inhibition, receptor binding, and other biochemical pathways. Its interactions with biological macromolecules can provide insights into its potential as a drug candidate.

Medicine

Medically, this compound could be investigated for its therapeutic properties. Its distinct chemical framework might confer specific biological activity, making it a potential lead compound in drug discovery efforts.

Industry

Industrially, it can be applied in the development of new materials, such as polymers and composites, leveraging its unique reactivity and structural characteristics.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. For instance, it may inhibit enzyme function by fitting into the active site, blocking substrate access. Alternatively, it might bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Findings:

  • Solubility: The hydrochloride salt in the target compound and Compound 27 improves aqueous solubility compared to non-ionic analogs like Compound 24 .
  • Target Affinity : Benzotriazole derivatives (e.g., Compound 27) show potent autotaxin (ATX) inhibition (IC₅₀ = 8 nM), suggesting that the oxadiazole-amine group in the target compound may require optimization for similar efficacy .
  • Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, whereas ester-containing compounds (e.g., Compound 24) may undergo hydrolysis, reducing bioavailability .

Patent Compounds ()

Patent compounds such as 2-(3-fluoro-4-methoxyphenyl)-7-[(3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one prioritize kinase or protease inhibition via pyrido-pyrimidinone scaffolds. Their bulky substituents likely target hydrophobic binding pockets, contrasting with the target compound’s smaller oxadiazole group, which may favor solubility over target promiscuity .

Biological Activity

The compound 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine; hydrochloride is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a hexahydrofuro-pyrrol moiety fused to an oxadiazole ring. This configuration is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit considerable antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of oxadiazole derivatives:

CompoundActivity TypeTarget OrganismsMIC (µg/mL)Reference
1AntibacterialStaphylococcus aureus1.56
2AntitubercularMycobacterium bovis0.78
3AntifungalCandida albicans2.34
4AntiviralHIV<10

Studies have shown that derivatives of this compound can inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria. For instance, a series of substituted oxadiazole derivatives demonstrated potent activity against E. coli and P. aeruginosa, suggesting their potential as alternatives to traditional antibiotics .

The mechanism by which oxadiazole derivatives exert their antimicrobial effects often involves the disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For example, some studies have indicated that these compounds can inhibit key enzymes involved in fatty acid biosynthesis in bacteria .

Study on Antibacterial Efficacy

In a study conducted by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their antibacterial properties against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria. Molecular docking studies revealed that these compounds bind effectively to the active site of enoyl reductase (InhA), a crucial enzyme in mycolic acid synthesis .

Research on Antifungal Activity

A separate investigation into antifungal activity highlighted that certain oxadiazole derivatives exhibited strong inhibitory effects against Candida albicans. The results indicated that these compounds could serve as potential antifungal agents due to their low minimum inhibitory concentrations (MICs) compared to standard antifungal drugs .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of this compound involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Cyclocondensation : Reacting furopyrrolidine precursors with 1,3,4-oxadiazol-2-amine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt, followed by recrystallization for purity .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Advanced: How can reaction yields and purity be optimized during synthesis?

Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Selection : Use high-boiling solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally labile intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Basic: What spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • ¹H/¹³C-NMR : Confirm stereochemistry and connectivity (e.g., furopyrrolidine protons at δ 3.5–4.5 ppm; oxadiazole C=N signals at ~160 ppm) .
  • FT-IR : Identify N–H stretches (~3350 cm⁻¹) and C–O–C vibrations (furan ring, ~1250 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., [M+H⁺] at m/z calculated for C₉H₁₃ClN₄O₂) .

Advanced: How should discrepancies in spectral data be resolved?

  • Comparative Analysis : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts for stereoisomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Confirm absolute configuration if synthetic stereoselectivity is disputed .

Advanced: What computational tools predict this compound’s bioactivity?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations .
  • ADMET Prediction : Tools like SwissADME assess toxicity and metabolic stability .

Advanced: How to design in vitro assays for evaluating target interactions?

  • Binding Assays : Use fluorescence polarization or SPR to measure affinity (KD) for receptors .
  • Cellular Efficacy : Test inhibition of enzyme activity (e.g., IC₅₀ in HEK293 cells transfected with target) .
  • Selectivity Screening : Profile against related off-targets (e.g., kinase panel) to assess specificity .

Advanced: How to resolve contradictions between computational and experimental bioactivity?

  • Dose-Response Validation : Re-test computational "hits" at varying concentrations to rule out false positives .
  • Conformational Sampling : Run MD simulations to explore alternative binding poses not captured in docking .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazole derivatives) to identify trends .

Advanced: How does stereochemistry impact pharmacological profiles?

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (3aS,6aS) and (3aR,6aR) isomers .
  • Biological Testing : Compare IC₅₀ values of enantiomers in target assays; >10-fold differences indicate stereospecificity .
  • Crystallography : Solve co-crystal structures with target proteins to visualize binding mode differences .

Basic: What practices ensure compound stability during storage?

  • Conditions : Store at –20°C in airtight, light-protected vials with desiccants .
  • Stability Testing : Monitor degradation via HPLC monthly; <5% impurity over 6 months indicates suitability .

Advanced: How to conduct SAR studies for efficacy optimization?

  • Analog Synthesis : Modify substituents on the oxadiazole ring (e.g., –CF₃ for enhanced lipophilicity) .
  • Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, target inhibition) to correlate structure with activity .
  • 3D Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.